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Fmoc-Lys(Bzo)-OH Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Coupling Fmoc-Lys(Bzo)-OH in SPPS
Application Note: Coupling Fmoc-Lys(Bzo)-OH in SPPS
This guide details the protocol for incorporating Fmoc-Lys(Bzo)-OH (N-α-Fmoc-N-ε-benzoyl-L-lysine) into peptides via Solid-Phase Peptide Synthesis (SPPS).[1] This derivative is primarily used to synthesize histone peptides bearing the benzoyl-lysine post-translational modification (PTM), a critical marker in epigenetic regulation studies.
Introduction & Chemical Logic
Fmoc-Lys(Bzo)-OH is a pre-functionalized building block. Unlike standard protecting groups (e.g., Boc, Trt) which are removed during synthesis, the Benzoyl (Bzo) moiety on the
Mechanistic Considerations
-
Stability: The benzamide bond (
) is chemically robust. It withstands:-
Basic conditions: 20% Piperidine (Fmoc removal).[2]
-
Acidic conditions: 95% TFA (Final cleavage).
-
-
Aggregation Risk: The planar, aromatic benzoyl group can induce
- stacking and inter-chain hydrogen bonding, potentially increasing on-resin aggregation ( -sheet formation). -
Steric Hindrance: While not as bulky as a biotin label, the benzoyl group is significantly larger than an acetyl group, requiring optimized coupling kinetics.
Pre-Synthesis Checklist
A. Reagents & Solvents
| Component | Specification | Purpose |
| Fmoc-Lys(Bzo)-OH | >98% Purity (HPLC) | Modified Building Block |
| Solvent | DMF (Anhydrous) or NMP | NMP is preferred for modified residues to disrupt aggregation. |
| Activator | DIC / Oxyma Pure | Standard efficient coupling (prevents racemization). |
| Alt. Activator | HATU / DIEA | Stronger activation for difficult sequences (use only if DIC fails). |
| Resin | Rink Amide or Wang | Standard supports (Low loading <0.4 mmol/g recommended). |
B. Solubility Verification
The benzoyl group decreases polarity.
-
Protocol: Dissolve Fmoc-Lys(Bzo)-OH in DMF at 0.2 M .
-
Observation: If the solution is cloudy, add N-Methyl-2-pyrrolidone (NMP) dropwise or warm to 40°C. Do not couple a suspension.
Coupling Protocol (Step-by-Step)
This protocol assumes a 0.1 mmol synthesis scale.[2]
Step 1: Resin Preparation
Ensure the preceding amino acid is fully deprotected (Fmoc removed) and the resin is washed (3x DMF, 3x DCM, 3x DMF).
Step 2: Activation (Pre-activation is discouraged to prevent epimerization)
We recommend DIC/Oxyma for the best balance of speed and low racemization.
-
Calculate Equivalents: Use 3 to 4 equivalents of Fmoc-Lys(Bzo)-OH relative to resin loading.
-
Prepare Solution:
-
Weigh Fmoc-Lys(Bzo)-OH (3 eq).
-
Weigh Oxyma Pure (3 eq).
-
Dissolve in minimal DMF (approx. 2-3 mL for 0.1 mmol scale).
-
-
Add Carbodiimide:
-
Add DIC (3 eq) immediately before adding to the resin.
-
Step 3: Coupling Reaction[2]
-
Transfer the activated solution to the reaction vessel containing the resin.
-
Agitate: Shake or vortex gently at Room Temperature (RT).
-
Time: Allow to react for 60–90 minutes .
-
Note: Standard residues take 30-45 mins; the extra time accounts for the slower diffusion of the modified residue.
-
Step 4: Monitoring (Critical)
Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).
-
Blue Beads: Incomplete coupling.
Proceed to Step 5 (Re-coupling). -
Colorless/Yellow Beads: Complete coupling.
Wash resin and proceed to capping.
Step 5: Double Coupling (If required)
Due to the high value of the building block, a second coupling is often safer than risking a deletion sequence.
-
Wash resin with DMF.[3]
-
Repeat activation (Step 2) using half the equivalents (1.5 - 2 eq) or switch to HATU/DIEA (0.95 eq HATU / 2 eq DIEA) for the second shot to force the reaction.
Step 6: Capping
After confirming coupling, cap unreacted amines with Acetic Anhydride/Pyridine in DMF to prevent deletion sequences.
Post-Coupling & Cleavage[4][5]
Fmoc Removal
The benzoyl group is stable.[1] Use standard 20% Piperidine in DMF (2 x 10 min).
Final Cleavage
The benzoyl group is stable to TFA.
-
Cocktail: TFA / TIS /
(95:2.5:2.5).[4] -
Time: 2–3 hours.
-
Workup: Precipitate in cold diethyl ether. The Lys(Bzo) residue will remain intact.[1][5]
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision process for coupling modified residues like Lys(Bzo).
Caption: Workflow for the optimized coupling of Fmoc-Lys(Bzo)-OH, including solubility checks and re-coupling logic.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Cloudy Coupling Mixture | Poor solubility of Bzo-derivative. | Add NMP (up to 30% v/v) or DMSO. Warm to 45°C before adding DIC. |
| Incomplete Coupling (Blue Beads) | Steric hindrance or aggregation. | Perform double coupling with HATU/DIEA. Use microwave assistance (50°C, 10 min). |
| Low Crude Purity | Aggregation of hydrophobic Bzo groups. | Use "Magic Mixture" (DCM/DMF/NMP) for washes. Use lower loading resin. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link
-
Shelton, P. M., et al. (2013). Solid-Phase Peptide Synthesis of Histone Tail Analogs. Current Protocols in Protein Science. Link
Sources
Application Note: Total Chemical Synthesis of Histone H4K16bz via Fmoc-SPPS and Hydrazide-Based Native Chemical Ligation
Application Note: Total Chemical Synthesis of Histone H4K16bz via Fmoc-SPPS and Hydrazide-Based Native Chemical Ligation
Executive Summary
The post-translational modification (PTM) of histones extends far beyond simple acetylation and methylation. Histone H4 Lysine 16 benzoylation (H4K16bz) is a bulky, hydrophobic modification derived from benzoyl-CoA. It has been identified as a specific substrate for the NAD+-dependent deacetylase SIRT1 , linking cellular metabolism to chromatin dynamics.
Synthesizing full-length H4 (102 amino acids) with site-specific benzoylation is challenging due to the protein's hydrophobic C-terminal domain and the propensity for aggregation during linear Solid Phase Peptide Synthesis (SPPS). This Application Note details a robust convergent synthesis strategy using Fmoc chemistry and Hydrazide-based Native Chemical Ligation (NCL) . This method ensures high purity, site-specificity, and scalability, overcoming the limitations of enzymatic approaches which often yield heterogeneous mixtures.
Strategic Retrosynthesis
To bypass the size limitations of linear SPPS (typically <50 residues for high purity), we utilize a convergent ligation strategy . Histone H4 is bisected at Alanine-38 .
-
Fragment 1 [H4(1–37)]: Contains the N-terminal tail and the critical K16bz modification. It is synthesized as a peptide hydrazide , which serves as a latent thioester surrogate.
-
Fragment 2 [H4(38–102)]: Contains the globular domain. It is synthesized with an N-terminal Cysteine (A38C mutation) to facilitate ligation.
-
Ligation & Restoration: The fragments are joined via NCL.[1] Post-ligation, the non-native Cysteine at position 38 is converted back to the native Alanine via radical desulfurization.
Workflow Visualization
Caption: Convergent synthesis workflow for H4K16bz using hydrazide-based Native Chemical Ligation and desulfurization.
Pre-Requisite: Synthesis of Fmoc-Lys(bz)-OH
Commercial availability of Fmoc-Lys(bz)-OH can be sporadic. High-fidelity synthesis requires a building block rather than on-resin modification to prevent off-target acylation.
Protocol: Copper(II) Chelation Method
Rationale: The copper complex protects the
-
Chelation: Dissolve Lysine HCl (10 mmol) in 1M NaHCO3. Add CuSO4·5H2O (5 mmol) in water. Reflux for 2h. The solution turns deep blue (Cu(Lys)2 complex).
-
Benzoylation: Cool to 0°C. Add Benzoyl chloride (11 mmol) dropwise while maintaining pH ~9 with NaOH. Stir 4h. The complex precipitates.
-
Decomplexation: Filter the solid. Wash with water/ethanol. Resuspend in water and add EDTA (disodium salt) to sequester copper. The solution turns green/colorless as N
-benzoyl-lysine is released. -
Fmoc Protection: Adjust pH to 8.5. Add Fmoc-OSu (10 mmol) in acetone/dioxane. Stir overnight.
-
Workup: Acidify with HCl to pH 2. Extract with Ethyl Acetate. Wash with brine. Dry over Na2SO4.
-
QC: Verify by ESI-MS (Expected Mass: ~486.5 Da) and 1H-NMR.
Solid Phase Peptide Synthesis (SPPS) Protocols
Fragment 1: H4(1–37)K16bz-Hydrazide
Sequence: SGRGKGGKGL GKGGAK(bz)RHRK VLRDNIQGIT KPAIRRL-NHNH2
| Parameter | Specification | Notes |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | Pre-loaded with Hydrazine.[2] |
| Loading | 0.3 – 0.4 mmol/g | Low loading prevents aggregation. |
| Coupling | 4.0 eq AA / 3.9 eq HATU / 8.0 eq DIEA | Double couple Arg, Val, Ile residues. |
| K16 Step | Fmoc-Lys(bz)-OH | Single couple, 2 hours.[3] |
| Deprotection | 20% Piperidine in DMF | 2 x 5 min. Add 0.1M HOBt to suppress aspartimide. |
Step-by-Step:
-
Hydrazine Loading: Swell 2-CTC resin in DCM. Add 5% Hydrazine monohydrate in DMF/MeOH (1:1) for 30 min. Cap with MeOH.
-
First AA Loading: Couple Fmoc-Leu-OH (C-terminal) using standard HBTU/DIEA.
-
Elongation: Perform standard Fmoc cycles.
-
Critical Step: At position 16, use the pre-synthesized Fmoc-Lys(bz)-OH .
-
-
Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Note: Hydrazide linker is stable in TFA.
-
-
Precipitation: Cold diethyl ether. Lyophilize.
Fragment 2: H-Cys-H4(39–102) [A38C Mutant]
Sequence: C RR GGVKRISGLI YEETRGVLKV FLENVIRDAV TYTEHAKRKT VTAMDVVYAL KRQGRTLYGF GG
-
Resin: Wang Resin (pre-loaded with Gly).[4]
-
Strategy: Standard Fmoc SPPS.
-
Pseudoproline Dipeptides: Use Fmoc-Ile-Ser(
Me,Mepro)-OH at positions 74-75 (sequence ...RIS...) to disrupt beta-sheet aggregation in the hydrophobic core. -
Cleavage: Standard TFA cocktail containing EDT (Ethanedithiol) to prevent oxidation of the N-terminal Cysteine.
Native Chemical Ligation & Desulfurization[5][6]
This is the most critical phase. The hydrazide on Fragment 1 is activated to an azide, then a thioester, which reacts with the Cysteine on Fragment 2.
Part A: One-Pot Ligation
-
Dissolution: Dissolve Fragment 1 (Hydrazide) in 6M Gn·HCl, 0.2M Na2HPO4, pH 3.0 (degassed). Concentration: 5 mM.
-
Activation: Cool to -10°C. Add NaNO2 (10 eq). Stir 20 min.
-
Thioesterification: Add MPAA (4-mercaptophenylacetic acid, 50 eq). Adjust pH to 5.0.
-
Ligation: Add Fragment 2 (1.0 eq) dissolved in the same buffer. Adjust pH to 7.0 immediately. Add TCEP (50 mM) to keep Cysteine reduced.
-
Incubation: Stir at Room Temperature for 12–24h.
-
Monitoring: Check by HPLC/LC-MS. Look for the disappearance of fragments and appearance of the full-length product (~11.3 kDa).
Part B: Radical Desulfurization (Cys Ala)
To restore the native Alanine at position 38 (replacing the Cys used for ligation):
-
Buffer Exchange: Do not purify yet. Dilute or exchange into 6M Gn·HCl, 0.1M Phosphate, pH 7.0 .
-
Reagents: Add TCEP (250 mM), Glutathione (40 mM), and VA-044 (radical initiator, 20 mM).
-
Reaction: Purge with Argon. Incubate at 37°C for 4-6 hours.
-
Purification: Purify the final H4K16bz protein via Semi-Prep RP-HPLC (C4 column, Acetonitrile/Water gradient with 0.1% TFA).
Quality Control & Validation
| QC Test | Method | Acceptance Criteria |
| Identity | ESI-TOF MS | Deconvoluted Mass ± 1 Da of theoretical. |
| Purity | RP-HPLC (C4) | >95% purity (214 nm). Single peak. |
| Site Specificity | MS/MS Sequencing | Observation of b/y ions confirming +104 Da shift (Benzoyl) at K16. |
| Folding | Circular Dichroism | Characteristic alpha-helical minima at 208 and 222 nm. |
Troubleshooting Guide
-
Problem: Low yield of Fragment 2 (hydrophobic aggregation).
-
Solution: Use Pseudoproline dipeptides (Ser/Thr derived) or switch to a PEG-based resin (ChemMatrix) to improve swelling.
-
-
Problem: Incomplete Ligation.
-
Solution: Fresh MPAA is critical. Ensure pH is strictly 7.0. If oxidation occurs, add more TCEP.
-
-
Problem: Desulfurization stalls.
-
Solution: Add fresh VA-044 and TCEP. Ensure the system is anaerobic (radical quenching by oxygen is the most common failure mode).
-
References
-
Li, J., et al. (2014). One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones. Organic & Biomolecular Chemistry.
-
Liu, L., et al. (2018). Total Chemical Synthesis of Modified Histones. Frontiers in Chemistry.
-
Shogren-Knaak, M., et al. (2006). Histone H4-K16 Acetylation Controls Chromatin Structure and Protein Interactions. Science.
-
Vaquero, A., et al. (2004). Human SirT1 interacts with histone H1 and promotes formation of facultative heterochromatin. Molecular Cell.
-
Zheng, J.S., et al. (2013). Robust chemical synthesis of protein hydrazides via a hydrazide-based native chemical ligation strategy. Nature Protocols.
Sources
- 1. Total chemical synthesis of histones and their analogs, assisted by native chemical ligation and palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparing Semisynthetic and Fully Synthetic Histones H3 and H4 to Modify the Nucleosome Core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Replication-dependent histone biosynthesis is coupled to cell-cycle commitment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot native chemical ligation of peptide hydrazides enables total synthesis of modified histones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. WO2020199461A1 - Method for synthesizing polypeptide-derived compound - Google Patents [patents.google.com]
- 9. Histone H4 lysine 16 acetylated isoform synthesis opens new route to biophysical studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Cleavage Cocktails for Fmoc-Lys(Bzo)-OH Containing Peptides
Application Note: Cleavage Cocktails for Fmoc-Lys(Bzo)-OH Containing Peptides
This Application Note is designed for researchers and peptide chemists working with Fmoc-Lys(Bzo)-OH , specifically identified as
Part 1: Chemical Logic & Stability Profile
The Identity of Lys(Bzo)
In the context of this protocol, Lys(Bzo) refers to Lysine with a Benzoyl (Bz) group on the
-
Structure: The side chain is modified with an amide linkage:
. -
Function: It mimics naturally occurring lysine benzoylation, a histone mark regulated by SIRT2.
-
Abbreviation Warning: "Bzo" is occasionally confused with Bpa (
-Benzoyl-L-phenylalanine / Benzophenone). This distinction is critical because Bpa is sensitive to reduction by certain scavengers (like EDT), whereas Bzo (Benzoyl) is chemically robust. This guide focuses on the Benzoyl (Bzo) derivative.
Stability Mechanism in TFA
The primary objective during cleavage is to detach the peptide from the resin and remove acid-labile protecting groups (Boc, tBu, Trt, Pbf) without hydrolyzing or modifying the Benzoyl amide on the Lysine.
-
Acid Stability: The benzoyl amide bond is highly stable to Trifluoroacetic Acid (TFA). Unlike the Boc group (carbamate), which fragments via an
mechanism releasing a tert-butyl cation, the benzoyl amide lacks a leaving group stable enough to cleave under standard acidic conditions. -
Scavenger Role: While the Bzo group itself does not generate carbocations, the cleavage cocktail must contain scavengers (TIS, Water, EDT) to trap reactive species generated by other residues (e.g., tBu+, Pbf+).[1] If these are not scavenged, they may alkylate the aromatic ring of the Benzoyl group, though the electron-withdrawing nature of the carbonyl makes the Bzo ring less nucleophilic (and thus safer) than Trp or Tyr.
Part 2: Cocktail Selection Strategy
The choice of cocktail depends on the other residues in your sequence, as Lys(Bzo) itself is compatible with most standard mixtures.
Decision Matrix: Selecting the Right Cocktail
Recommended Cocktails
| Cocktail Name | Composition (v/v) | Application Case | Note for Lys(Bzo) |
| Cocktail A (Standard) | 95% TFA 2.5% TIS2.5% | Simple sequences (No Cys, Met, Trp). | Ideal. Cleanest workup. |
| Reagent K | 82.5% TFA 5% Phenol5% Thioanisole2.5% EDT5% | Complex sequences (Contains Cys, Met, Trp, Tyr).[1][2][3] | Compatible. The Benzoyl group is stable to EDT/Thioanisole. |
| Reagent B | 88% TFA 5% Phenol5% | Alternative for Trp-containing peptides.[2][3] | Compatible. Good suppression of alkylation. |
Part 3: Detailed Experimental Protocol
Objective: Cleave 0.1 mmol scale resin containing H-Ala-Gly-Lys(Bzo)-Leu-OH.
Materials Required
-
TFA (Trifluoroacetic Acid): HPLC Grade (Fresh).
-
Scavengers: Triisopropylsilane (TIS), Water (Milli-Q).
-
Precipitation Solvent: Diethyl Ether (
) or MTBE, cooled to -20°C. -
Vessel: 15 mL Polypropylene tube or round-bottom flask.
Step-by-Step Procedure
-
Resin Preparation (Washing):
-
Place the peptidyl-resin in a fritted synthesis column.
-
Wash 3x with DCM (Dichloromethane) to remove traces of DMF (DMF can cause TFA salts to remain soluble during precipitation).
-
Dry the resin under Nitrogen suction for 10–15 minutes. Dry resin ensures the water ratio in the cocktail remains accurate.
-
-
Cocktail Preparation (Fresh):
-
Prepare Cocktail A (for this example): Mix 9.5 mL TFA, 0.25 mL TIS, and 0.25 mL Water.
-
Pre-mix scavengers first, then add TFA to prevent exothermic spikes if using reactive scavengers.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the resin (Ratio: ~10 mL cocktail per 1 gram of resin).[4]
-
Time: Shake gently at Room Temperature (22–25°C) for 2.0 to 2.5 hours .
-
Note: Lys(Bzo) does not require extended cleavage times. 2 hours is sufficient to remove Pbf/Boc groups from other residues.
-
-
Filtration & Concentration:
-
Filter the resin into a clean 50 mL polypropylene tube.
-
Wash the resin beads with 1 mL fresh TFA to recover trapped peptide.
-
(Optional) Concentrate the filtrate under a stream of Nitrogen to ~3–4 mL volume. Do not rotovap to dryness as this concentrates by-products.
-
-
Precipitation:
-
Add cold Diethyl Ether (approx. 10x volume of the TFA solution) to the filtrate.[1]
-
A white precipitate should form immediately.
-
Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Decant the supernatant.
-
Wash the pellet 2x more with cold ether to remove scavengers.
-
-
Drying:
-
Dissolve the pellet in 50% Acetonitrile/Water (0.1% TFA) and lyophilize.
-
Part 4: Analytical Validation & Quality Control
When analyzing the crude peptide, you must confirm the retention of the Benzoyl group.
Mass Spectrometry (ESI-MS)
Calculate the expected mass carefully.
-
Native Lysine Residue Mass: 128.17 Da.
-
Benzoyl Modification (
): Adds +104.03 Da. -
Total Shift: The peptide will be 104 Da heavier than the corresponding unmodified Lysine peptide.
-
Check: If you see a mass corresponding to [M - 104], the Benzoyl group was lost (unlikely in TFA) or the coupling failed.
HPLC Profile
-
Hydrophobicity: The Benzoyl group significantly increases the hydrophobicity of the peptide compared to native Lysine.
-
Retention Time: Expect the Lys(Bzo) peptide to elute later (higher % B) than the unmodified version.
-
Chromatogram: The peak should be sharp. Broadening may indicate incomplete removal of other protecting groups (e.g., Pbf on Arg), but rarely instability of Bzo.
Troubleshooting: "Bzo" vs. "Bpa"
If your peptide contains Bpa (Benzophenone) mistakenly labeled as Bzo:
-
Symptom: Mass spectrum shows [M+2] or [M+4] species.
-
Cause: Reduction of the ketone in Benzophenone by EDT or Thioanisole.
-
Solution: Switch to Cocktail A (TFA/TIS/Water) or a cocktail containing Dithiothreitol (DTT) instead of EDT, as DTT is less reactive toward the benzophenone ketone (See Reference 4).
References
-
Fields, G. B., & Noble, R. L. (1990).[3] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3][5][6] International Journal of Peptide and Protein Research, 35(3), 161–214.[3] Link
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][4][6][7][8] International Journal of Peptide and Protein Research, 36(3), 255-266. Link
-
Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides.[1][2][3][4][6][9] Journal of Peptide Research, 53(5), 548–553. Link
-
Aapptec Application Note. (n.d.). Cleavage Cocktails; Reagent B & Reagent L (for Bpa).[9] Aapptec Technical Support. Link
-
Sigma-Aldrich Product Guide. (2023). Fmoc-Lys(Bzo)-OH Product Specification & CAS 1007096-37-8. Link
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. peptide.com [peptide.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 9. peptide.com [peptide.com]
Technical Notes & Optimization
Technical Support Center: Strategies for Improving the Solubility of Hydrophobic Benzoylated Peptides
Technical Support Center: Strategies for Improving the Solubility of Hydrophobic Benzoylated Peptides
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that working with modified peptides, particularly those rendered highly hydrophobic by benzoylation, presents significant challenges in the laboratory. This guide is designed to provide you with in-depth, practical solutions and the scientific rationale behind them to help you overcome solubility issues and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my benzoylated peptide so difficult to dissolve?
A1: The solubility of a peptide is fundamentally governed by its amino acid composition and any modifications.[1][2][3] The addition of a benzoyl group to a peptide significantly increases its hydrophobicity. This is because the benzoyl group, a benzene ring attached to a carbonyl group, is a large, non-polar moiety. This added hydrophobicity can lead to strong intermolecular interactions, causing the peptides to aggregate and resist dissolution in aqueous solutions.[4] Peptides with a high percentage of hydrophobic amino acids (like Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan, and Methionine) are already predisposed to poor aqueous solubility, and benzoylation exacerbates this issue.[5]
Q2: How can I predict the solubility of my benzoylated peptide before I even try to dissolve it?
A2: While predicting the exact solubility of a novel benzoylated peptide is challenging, you can make an educated assessment by analyzing its primary sequence. First, calculate the overall net charge of the peptide at a neutral pH.[6][7]
-
Assign a value of +1 to each basic residue (Lysine, Arginine, Histidine) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Aspartic acid, Glutamic acid) and the C-terminus.
A peptide with a higher absolute net charge is more likely to be soluble in aqueous solutions. Conversely, a neutral or near-neutral net charge, combined with the hydrophobicity of the benzoyl group and hydrophobic residues, strongly suggests that you will need to employ organic solvents or other specialized solubilization techniques.[2][5]
Q3: Is there a universal solvent I should start with for my hydrophobic benzoylated peptide?
A3: There is no single "universal" solvent, but a strong, water-miscible organic solvent is the recommended starting point for highly hydrophobic peptides.[2][5] Dimethyl sulfoxide (DMSO) is generally the first choice due to its excellent solvating power for a wide range of organic compounds and its relatively low toxicity in many biological assays.[3][5] However, it's crucial to be aware of the compatibility of DMSO with your specific experiment.
Q4: What are the best practices for storing my benzoylated peptide once it is in solution?
A4: Once your peptide is solubilized, it is best to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can lead to peptide degradation and aggregation.[6] Store these aliquots at -20°C or, for long-term storage, at -80°C.[6] For peptides containing methionine, cysteine, or tryptophan, it is advisable to store them in an oxygen-free atmosphere to prevent oxidation.[2][6]
Troubleshooting Guide: Common Solubility Problems and Solutions
This section addresses specific issues you may encounter when trying to dissolve your hydrophobic benzoylated peptide.
Problem 1: My peptide won't dissolve in common organic solvents like DMSO or DMF.
-
Underlying Cause: The peptide may be extremely hydrophobic or has formed highly stable aggregates through strong intermolecular hydrogen bonds.[3][4]
-
Solutions & Step-by-Step Protocol:
-
Increase Solvent Strength: If pure DMSO or DMF fails, you can try stronger organic solvents like hexafluoroisopropanol (HFIP). However, HFIP is highly volatile and must be removed before most biological applications.
-
Incorporate Chaotropic Agents: These agents disrupt the structure of water and reduce the hydrophobic effect, thereby promoting the solubility of non-polar substances.[7]
-
Protocol:
-
Prepare a stock solution of 6 M guanidine hydrochloride (Gdn-HCl) or 8 M urea in your desired buffer.
-
Attempt to dissolve a small amount of your peptide in this solution.
-
Once dissolved, you can proceed with dilutions, but be mindful of the final concentration of the chaotropic agent in your experiment.[6][7]
-
-
-
Use Sonication: Mechanical energy can help break up peptide aggregates.
-
Problem 2: My peptide dissolves in the organic solvent, but precipitates when I add my aqueous buffer.
-
Underlying Cause: The peptide has reached its solubility limit in the final solvent mixture. The introduction of the aqueous buffer increases the polarity of the solvent system, causing the hydrophobic peptide to aggregate and precipitate out of solution.
-
Solutions & Step-by-Step Protocol:
-
Slow Down the Dilution: Adding the aqueous buffer too quickly creates localized areas of high peptide concentration, promoting precipitation.[7]
-
Protocol:
-
Start with your peptide fully dissolved in the minimal amount of the organic solvent.
-
While vigorously vortexing the peptide solution, add the aqueous buffer drop by drop.
-
Continuously monitor for any signs of precipitation.[7]
-
-
-
Adjust the Final Concentration: Your target concentration in the final aqueous/organic mixture may be too high. Try preparing a more dilute final solution.
-
Increase the Percentage of Co-solvent: If your experimental system can tolerate it, increasing the final concentration of the organic co-solvent can help maintain solubility. For many cell-based assays, the final DMSO concentration should be kept below 1%.[1]
-
Problem 3: My peptide solution is clear at first, but becomes cloudy or forms a gel over time.
-
Underlying Cause: This indicates that your peptide is prone to forming intermolecular hydrogen bonds, leading to the formation of β-sheets and subsequent aggregation or gelation.[3][7]
-
Solutions & Step-by-Step Protocol:
-
pH Adjustment: The net charge of your peptide can be altered by changing the pH of the solution, which can disrupt the hydrogen bonding patterns that lead to aggregation.[1][8]
-
Protocol for Basic Peptides (net positive charge):
-
Dissolve the peptide in a small amount of 10-25% acetic acid or 0.1% trifluoroacetic acid (TFA).[6]
-
Slowly dilute with your aqueous buffer.
-
-
Protocol for Acidic Peptides (net negative charge):
-
-
Gentle Warming: Increasing the temperature can sometimes help to break up aggregates.
-
Data Summary: Recommended Solvents and Additives
| Solvent/Additive | Peptide Type | Mechanism of Action | Considerations |
| DMSO, DMF, Acetonitrile | Highly Hydrophobic, Neutral | Disrupts hydrophobic interactions. | Check compatibility with downstream assays. Use DMF for Cys-containing peptides instead of DMSO.[2][5][6] |
| Acetic Acid (10-30%), 0.1% TFA | Basic (net positive charge) | Increases the net positive charge, enhancing solubility in aqueous solutions. | Can lower the pH of the final solution. |
| Ammonium Hydroxide (0.1%) | Acidic (net negative charge) | Increases the net negative charge, enhancing solubility in aqueous solutions. | Avoid with Cys-containing peptides.[2][6] |
| Guanidine-HCl (6M), Urea (8M) | Aggregation-prone | Chaotropic agents that disrupt hydrogen bonding networks.[6][7] | May interfere with biological assays and protein structure. |
Experimental Workflow Visualization
The following diagram outlines a systematic approach to solubilizing a challenging hydrophobic benzoylated peptide.
Sources
- 1. jpt.com [jpt.com]
- 2. bachem.com [bachem.com]
- 3. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 4. peptide.com [peptide.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. genscript.com [genscript.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing HPLC Purification for Benzoyl-Lysine Peptides
Technical Support Center: Optimizing HPLC Purification for Benzoyl-Lysine Peptides
Welcome to the technical support center for the purification of benzoyl-lysine peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the HPLC purification of this specific class of modified peptides. Benzoyl-lysine peptides, with their unique combination of a hydrophobic benzoyl group and a basic lysine residue, present distinct chromatographic behaviors that require careful optimization for successful purification.
This resource is structured to offer direct answers to specific issues, moving beyond a simple list of steps to explain the underlying scientific principles of each recommendation. Our goal is to empower you with the knowledge to not only troubleshoot current problems but also to proactively design robust purification methods.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the HPLC purification of benzoyl-lysine peptides. Each issue is followed by a detailed explanation of potential causes and a step-by-step protocol for resolution.
Poor Peak Resolution: My Peptide of Interest is Co-eluting with Impurities.
Underlying Cause: Inadequate separation between the target peptide and closely related impurities (e.g., deletion sequences, incompletely deprotected peptides) is often a result of a suboptimal mobile phase gradient or an inappropriate stationary phase. The benzoyl group significantly increases the hydrophobicity of the peptide, which can cause it to be retained strongly on the column, while the basic lysine residue can lead to secondary interactions with the stationary phase.
Step-by-Step Troubleshooting Protocol:
-
Gradient Optimization: The elution of peptides in reversed-phase HPLC is highly sensitive to the gradient slope.[1][2] For benzoyl-lysine peptides, a shallow gradient is often necessary to resolve species with minor differences in hydrophobicity.
-
Action: Decrease the gradient slope to 0.5-1% B per minute, where B is the organic mobile phase (typically acetonitrile).[3][4] This slower increase in organic solvent concentration allows for more interaction time with the stationary phase, enhancing separation.[1][2]
-
Pro-Tip: If you have an analytical HPLC chromatogram, identify the percentage of acetonitrile at which your peptide elutes. Center your shallow preparative gradient around this percentage to maximize resolution in the relevant part of the chromatogram.
-
-
Stationary Phase Selection: While C18 columns are the standard for peptide purification, the strong hydrophobicity of the benzoyl group might lead to excessive retention.[1][5]
-
Action: Consider a C8 or a phenyl-hexyl stationary phase.[4] The shorter alkyl chain of C8 reduces hydrophobic interactions, potentially improving peak shape and resolution for very hydrophobic peptides. Phenyl-hexyl columns offer alternative selectivity through pi-pi interactions with the benzoyl group.
-
-
Temperature Control: Increasing the column temperature can improve peak shape and resolution.[6]
-
Action: Set the column temperature to 40-60°C. This can reduce mobile phase viscosity, leading to sharper peaks, and can also alter the selectivity of the separation.
-
Peak Tailing: My Peptide Peak is Asymmetrical with a Trailing Edge.
Underlying Cause: Peak tailing for basic peptides like those containing lysine is a classic sign of undesirable secondary interactions between the positively charged amine groups of lysine and negatively charged residual silanol groups on the silica-based stationary phase.[7][8][9]
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The ionization state of both the lysine side chain and the silanol groups is pH-dependent.
-
Ion-Pairing Agent Concentration: TFA serves to mask the residual silanol groups and provide a counter-ion for the basic residues of the peptide, improving peak shape.[3][10]
-
Column Choice: Modern HPLC columns are designed to minimize silanol interactions.
Low Yield/Recovery: I'm Losing a Significant Amount of My Peptide During Purification.
Underlying Cause: Low recovery of benzoyl-lysine peptides can be attributed to several factors, including irreversible adsorption to the stationary phase or sample containers, and poor solubility. The hydrophobic benzoyl group can exacerbate these issues.
Step-by-Step Troubleshooting Protocol:
-
Sample Solubility and Injection: Benzoyl-lysine peptides may have limited solubility in highly aqueous mobile phases. Injecting a sample that is not fully dissolved can lead to precipitation on the column and low recovery.
-
Action: Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO or DMF, and then dilute with the initial mobile phase (e.g., 95% water with 0.1% TFA). Ensure the final sample solution is clear before injection.
-
Caution: Injecting a sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion and breakthrough (the sample eluting in the void volume).[13]
-
-
Preventing Non-Specific Binding: Peptides can adsorb to glass and plastic surfaces.[14][15]
-
Action: Use low-binding sample vials and collection tubes. Pre-conditioning the sample vials by rinsing with a solution containing a blocking agent or the purified peptide can also help.
-
-
Mobile Phase Additives: For extremely hydrophobic peptides, acetonitrile alone may not be sufficient to ensure complete elution from the column.
-
Action: Consider adding a small percentage (1-5%) of isopropanol to your organic mobile phase (Solvent B).[1] Isopropanol is a stronger organic solvent than acetonitrile and can improve the recovery of very hydrophobic peptides.
-
No Retention/Peptide in Void Volume: My Peptide is Eluting at the Beginning of the Run.
Underlying Cause: Lack of retention, or "breakthrough," typically occurs when the peptide does not sufficiently interact with the stationary phase.[13] This can be due to the sample being dissolved in a solvent that is too strong, or in some cases, an issue known as "phase collapse" with the column.
Step-by-Step Troubleshooting Protocol:
-
Sample Solvent Strength: As mentioned previously, the solvent used to dissolve the sample should be as weak as possible while still maintaining solubility.
-
Action: If the peptide is soluble, dissolve it directly in the initial mobile phase conditions (e.g., 5% acetonitrile in water with 0.1% TFA). If a stronger solvent like DMSO is required, keep the volume of the strong solvent to a minimum.
-
-
Column Equilibration: The column must be properly equilibrated with the initial mobile phase conditions before injection.
-
Action: Ensure the column is flushed with at least 10-15 column volumes of the starting mobile phase composition before injecting the sample.
-
-
Preventing Phase Collapse: While less common with modern columns, "phase collapse" can occur when using highly aqueous mobile phases for extended periods, leading to a loss of retention.[16]
-
Action: If you suspect phase collapse, flush the column with a high concentration of organic solvent (e.g., 100% acetonitrile) and then re-equilibrate with your starting mobile phase conditions.[16]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding method development for the purification of benzoyl-lysine peptides.
Q1: What is the best type of HPLC column for purifying benzoyl-lysine peptides?
A1: A C18 column is the most common starting point for peptide purification due to its high hydrophobicity and resolving power.[1][5] However, for highly hydrophobic benzoyl-lysine peptides, a C8 or phenyl-hexyl column may provide better selectivity and peak shape.[4] It is recommended to screen different column chemistries during method development.[4]
| Column Type | Primary Interaction | Best Suited For |
| C18 | Hydrophobic | General purpose, initial screening |
| C8 | Hydrophobic (less than C18) | Highly hydrophobic peptides |
| Phenyl-Hexyl | Hydrophobic and Pi-Pi | Peptides with aromatic groups (like benzoyl) |
Q2: Why is Trifluoroacetic Acid (TFA) so commonly used in peptide purification?
A2: TFA serves two critical functions in reversed-phase HPLC of peptides:
-
Ion-Pairing Agent: It forms an ion pair with the positively charged residues on the peptide (like lysine), neutralizing the charge and increasing the peptide's overall hydrophobicity, which enhances retention and improves peak shape.[3]
-
Silanol Suppressor: At the typical concentration of 0.1%, TFA creates a low pH environment (around 2) which protonates the residual silanol groups on the silica stationary phase, preventing them from interacting with basic residues on the peptide and causing peak tailing.[8][9]
Q3: Can I use a different acid instead of TFA?
A3: Yes, other acids like formic acid can be used, especially if the purified peptide is intended for mass spectrometry (MS) analysis, as TFA can cause ion suppression in the MS source.[17][18] However, formic acid is a weaker acid and may not be as effective at masking silanol interactions, potentially leading to broader peaks for basic peptides.
Q4: What is the recommended flow rate for preparative HPLC of peptides?
A4: The optimal flow rate depends on the column dimensions. A good starting point for method development on an analytical column (e.g., 4.6 mm ID) is 1 mL/min.[3] When scaling up to a preparative column, the flow rate should be increased proportionally to the cross-sectional area of the column.
Q5: How should I prepare my crude peptide sample for injection?
A5: Proper sample preparation is crucial for a successful purification.
-
Dissolution: Dissolve the lyophilized crude peptide in a minimal amount of a suitable solvent. For many peptides, the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) is sufficient. If solubility is an issue, a small amount of DMSO or DMF can be used.
-
Filtration: After dissolution, filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column.
-
Concentration: The concentration of the injected sample should be optimized to avoid overloading the column, which can lead to poor peak shape and resolution.
Visualizing the Workflow and Key Concepts
General HPLC Purification Workflow
Caption: How TFA minimizes peak tailing in peptide purification.
References
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Quora. (2020). Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? Retrieved from [Link]
-
Biotage. (2023). How to prevent breakthrough during your peptide purification with flash chromatography. Retrieved from [Link]
-
Mtoz Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC purification of peptides and miniature proteins. Retrieved from [Link]
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In Peptide Revolution: Genomics, Proteomics & Therapeutics (pp. 301–343). American Peptide Society.
-
Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
-
Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Retrieved from [Link]
-
ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]
-
LCGC International. (2019). Strategies to Improve Recoveries of Proteins and Peptides from Sample Containers Before LC–MS Analyses. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]
-
ResearchGate. (2016). Which is the best Preparative HPLC column for peptide purification? Retrieved from [Link]
-
ResearchGate. (2025). [troubleshooting] Why do my peptides vanish when I prepare samples for LC-MS? Retrieved from [Link]
-
LCGC North America. (2015). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]
-
protocols.io. (2016). HPLC Purification of Peptides. Retrieved from [Link]
- Stoll, D. R., & Carr, P. W. (2017). Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format. Analytical Chemistry, 89(1), 519–531.
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
-
Waters Corporation. (2019). FACTORS THAT INFLUENCE THE RECOVERY OF HYDROPHOBIC PEPTIDES DURING LC-MS SAMPLE HANDLING. Retrieved from [Link]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]
- Guo, D., Mant, C. T., & Hodges, R. S. (2006). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited.
-
Agilent Technologies. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Retrieved from [Link]
-
ResearchGate. (2025). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? Retrieved from [Link]
-
ACD/Labs. (2022). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
- Ganesan, A. (2006). HPLC of Peptides and Proteins. In Methods in Molecular Biology (Vol. 339, pp. 223–232). Humana Press.
- Villain, M., Vizzavona, J., & Rose, K. (2020). Hplc free purification of peptides by the use of new capping and capture reagents (Patent No. WO2020144111A1).
Sources
- 1. hplc.eu [hplc.eu]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 5. bachem.com [bachem.com]
- 6. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. biotage.com [biotage.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. lcms.cz [lcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. quora.com [quora.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Minimizing Racemization of Fmoc-Lys(Bz)-OH
Technical Support Center: Minimizing Racemization of Fmoc-Lys(Bz)-OH
This guide serves as a specialized technical resource for researchers working with Fmoc-Lys(Bz)-OH (N-ε-benzoyl-L-lysine) and related bulky lysine derivatives.
Note on Nomenclature: This guide assumes "Bzo" refers to the Benzoyl (Bz) group, a common histone post-translational modification (PTM) mimic. If "Bzo" refers to a specific proprietary protecting group, the chemical principles regarding steric hindrance and base-catalyzed racemization described below remain applicable.
The Core Challenge: Kinetic Racemization
Unlike Cysteine (susceptible to direct beta-elimination) or Histidine (imidazole-catalyzed racemization), Lysine derivatives generally possess a stable side chain. However, Fmoc-Lys(Bz)-OH presents a unique "Kinetic Racemization" risk.
The Benzoyl group is bulky and planar. It promotes inter-chain hydrogen bonding (aggregation) and steric hindrance. This slows down the acylation (coupling) rate.
-
The Rule: The longer an activated amino acid sits in solution without coupling to the amine, the higher the probability of oxazolone formation (the primary pathway to racemization).
-
The Fix: You must maximize the coupling rate (
) while minimizing the base-mediated proton abstraction ( ).
Mechanism of Failure
The diagram below illustrates the competition between productive coupling and destructive racemization.
Caption: Path A (Green) must outcompete Path B (Red). Bulky side chains like Benzoyl slow down Path A, allowing Path B to dominate if strong bases are present.
Optimized Coupling Protocols
Protocol A: The "Gold Standard" (Base-Free)
Recommended for: Routine synthesis, high-racemization risk sequences. Rationale: Eliminating tertiary bases (DIEA/NMM) removes the primary catalyst for oxazolone formation. Oxyma Pure is superior to HOBt in suppressing racemization while maintaining high reactivity.[1]
| Component | Specification | Notes |
| Activator | DIC (Diisopropylcarbodiimide) | Forms soluble urea; less acidic than EDC.[2] |
| Additive | Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) | Superior suppression of racemization compared to HOBt/HOAt.[1][2][3] |
| Solvent | DMF (or NMP for aggregation) | NMP is preferred if the sequence is known to aggregate. |
| Stoichiometry | 1:1:1 (AA : DIC : Oxyma) | Do not use excess DIC; it can cap the resin. |
| Temperature | Room Temperature (25°C) | Do not heat above 40°C for this residue. |
Step-by-Step:
-
Dissolve Fmoc-Lys(Bz)-OH (5.0 eq) and Oxyma Pure (5.0 eq) in minimal DMF.
-
Add DIC (5.0 eq) immediately before adding to the resin.
-
Pre-activation: Limit to < 2 minutes. Long pre-activation increases racemization.
-
Add to resin.[4] Coupling time: 60 minutes.
Protocol B: The "Power Coupling" (Hindered Base)
Recommended for: Difficult sequences where DIC/Oxyma fails (incomplete coupling). Rationale: If you must use a potent uronium/phosphonium reagent (HATU/PyBOP), you must replace the strong base DIEA with Collidine (TMP) . Collidine is sterically hindered and less likely to abstract the alpha-proton.
| Component | Specification | Notes |
| Activator | HATU or COMU | High reactivity for sterically hindered couplings.[2] |
| Base | TMP (2,4,6-Trimethylpyridine / Collidine) | Crucial substitution: Do NOT use DIEA. |
| Solvent | NMP | Improves swelling of aggregated chains. |
Step-by-Step:
-
Dissolve Fmoc-Lys(Bz)-OH (4.0 eq) and HATU (3.9 eq) in NMP.
-
Add TMP (8.0 eq).
-
No Pre-activation: Add immediately to the resin.
-
Coupling time: 30–45 minutes.
Troubleshooting & FAQs
Q1: I am seeing a "doublet" peak on HPLC. Is this racemization?
Analysis: Likely, yes. The D-isomer (epimer) usually elutes slightly earlier or later than the L-isomer. Diagnostic:
-
Synthesize a standard using Fmoc-D-Lys(Bz)-OH intentionally.
-
Co-inject the D-standard with your crude product. If the small impurity peak grows, it is the D-epimer. Correction: Switch from Protocol B (HATU/DIEA) to Protocol A (DIC/Oxyma). If already using Protocol A, lower the temperature to 4°C for the coupling step.
Q2: Can I use Microwave-Assisted SPPS?
Verdict: Proceed with Caution. Microwave energy accelerates both coupling and racemization.[5]
-
Limit Temperature: Set maximum temperature to 50°C for Fmoc-Lys(Bz)-OH. Standard 75°C or 90°C protocols will cause significant racemization (up to 10-20%).
-
Power: Use low wattage/high cooling to prevent "overshoot."
Q3: My coupling yield is low, but I'm afraid to extend time. What do I do?
Solution: Double Coupling with a "Solvent Wash" in between.
-
Coupling 1: DIC/Oxyma for 45 mins. Drain.
-
Wash: DCM (3x) then DMF (3x). DCM helps disrupt beta-sheet aggregation.
-
Coupling 2: Fresh DIC/Oxyma for 45 mins. Why? Fresh reagents maintain high concentration (
depends on concentration) without exposing the AA to base for a single long block of time.
Q4: Why Collidine (TMP) instead of DIEA?
DIEA (Diisopropylethylamine) is a strong, non-nucleophilic base. While excellent for deprotonating carboxylic acids, its basicity (
Summary of Critical Parameters
| Parameter | Safe Zone (Low Racemization) | Danger Zone (High Racemization) |
| Base | None (DIC) or Collidine | DIEA, NMM, DBU |
| Activator | DIC/Oxyma, COMU | HBTU/DIEA, PyBOP/DIEA |
| Temperature | 25°C - 50°C | > 60°C |
| Pre-activation | 0 - 2 mins | > 5 mins |
References
-
Oxyma Pure Superiority: Subirós-Funosas, R., et al. (2009).[1] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion." Chemistry – A European Journal. Link
-
Collidine vs. DIEA: Carpino, L. A., et al. (2002). "The Diisopropylcarbodiimide/ 1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice." The Journal of Organic Chemistry. Link
-
Microwave Racemization: Palasek, S. A., et al. (2007). "Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis." Journal of Peptide Science. Link
-
COMU/Oxyma Stability: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link
Sources
Technical Support Center: Selective Fmoc Deprotection of Fmoc-Lys(Bzo)-OH
Technical Support Center: Selective Fmoc Deprotection of Fmoc-Lys(Bzo)-OH
Welcome to the technical support center for advanced peptide and amino acid chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the specific challenges of orthogonally protected amino acids. Here, we address a critical step in chemical synthesis: the selective removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group from Fmoc-Lys(Bzo)-OH without inducing side reactions, particularly the cleavage of the base-labile benzoyl (Bzo) protecting group on the lysine side chain.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when removing the Fmoc group from Fmoc-Lys(Bzo)-OH?
The core challenge lies in the similar chemical lability of the two protecting groups. Both the Nα-Fmoc group and the Nε-Benzoyl (Bzo) group are susceptible to cleavage under basic conditions. The standard Fmoc deprotection protocol, which typically uses a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), is often too harsh for this substrate.[1][2] The strong basicity of piperidine can readily catalyze the hydrolysis of the benzoyl amide on the lysine side chain, leading to the undesired, fully deprotected H-Lys-OH as a significant byproduct.
Q2: How does the standard Fmoc deprotection mechanism work, and why does it threaten the Bzo group?
Fmoc deprotection proceeds via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism. A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring system.[3][4] This generates a stabilized carbanion (anion) which then undergoes elimination, releasing dibenzofulvene (DBF), carbon dioxide, and the free amine.
Mechanism of Fmoc Deprotection:
Caption: The E1cB mechanism for Fmoc group removal by a base.
The problem is that the benzoyl group, an amide linkage, is also susceptible to nucleophilic attack and hydrolysis under these same basic conditions. Prolonged exposure or excessively strong basicity can lead to its cleavage.
Troubleshooting Guide
Problem: My mass spectrometry (MS) analysis shows a significant peak corresponding to the mass of H-Lys-OH (fully deprotected lysine). What went wrong?
This is a clear indication that the Bzo group was cleaved during the Fmoc deprotection step. This side reaction compromises the yield of your desired H-Lys(Bzo)-OH and introduces a significant impurity that can be difficult to remove.
Desired Reaction vs. Side Reaction:
Caption: Competing reaction pathways during deprotection.
Root Causes & Solutions:
-
Piperidine Concentration is Too High: The standard 20% piperidine in DMF is often too aggressive.
-
Solution: Reduce the piperidine concentration to 2-5% in DMF. This lowers the overall basicity of the solution, disfavoring Bzo cleavage while still being effective for Fmoc removal, albeit over a slightly longer timeframe.
-
-
Reaction Time is Too Long: Even with lower piperidine concentrations, extended reaction times can lead to cumulative Bzo cleavage.
-
Solution: Carefully monitor the reaction. For solution-phase deprotection, this can be done using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Aim for the shortest time required for complete consumption of the starting material. Typically, with milder conditions, this can range from 30 minutes to a few hours.
-
-
A Stronger, Non-Nucleophilic Base is a Better Alternative: For particularly sensitive substrates, switching from piperidine to a different base can be highly effective. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base that can remove the Fmoc group very rapidly.[5] Its non-nucleophilic nature reduces the risk of direct attack on the benzoyl carbonyl.
Problem: My reaction is sluggish or incomplete, even after several hours.
This can occur if the deprotection conditions are too mild or if there are issues with reagent quality.
Root Causes & Solutions:
-
Base Concentration is Too Low: While trying to be gentle, you may have reduced the base concentration to a point where the reaction rate is impractical.
-
Solution: If using piperidine, try a slightly higher concentration (e.g., move from 2% to 5%). If using DBU, ensure it is fresh, as it can degrade.
-
-
Solvent Quality: DMF can degrade over time to form dimethylamine and formic acid. The presence of dimethylamine, a primary amine, can complicate the reaction.
-
Solution: Always use high-purity, peptide-synthesis-grade DMF from a freshly opened bottle or a properly stored source.
-
Optimized Protocols and Methodologies
Protocol 1: Mild Fmoc Deprotection using Piperidine
This protocol is a good starting point for optimizing the selective deprotection of Fmoc-Lys(Bzo)-OH.
Materials:
-
Fmoc-Lys(Bzo)-OH
-
Peptide-grade DMF
-
Piperidine
-
Ethyl Acetate (EtOAc), Hexanes
-
0.1 M HCl
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve Fmoc-Lys(Bzo)-OH in DMF (approx. 10 mL per gram of amino acid).
-
Reagent Addition: Add piperidine to the solution to achieve a final concentration of 5% (v/v).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress every 30 minutes by TLC (e.g., using a 9:1 DCM:Methanol mobile phase). The goal is the complete disappearance of the starting material spot and the appearance of a new, more polar product spot (H-Lys(Bzo)-OH).
-
Work-up:
-
Once the reaction is complete (typically 1-3 hours), dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl (2x), water (1x), and brine (1x). This removes piperidine and the DBF-adduct.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude H-Lys(Bzo)-OH by flash chromatography if necessary.
Protocol 2: Rapid Fmoc Deprotection using DBU
This protocol is recommended for faster deprotection with a lower risk of Bzo cleavage due to the short reaction time.
Materials:
-
Fmoc-Lys(Bzo)-OH
-
Peptide-grade DMF
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Work-up solvents as listed in Protocol 1.
Procedure:
-
Dissolution: Dissolve Fmoc-Lys(Bzo)-OH in DMF.
-
Reagent Addition: Add DBU to the solution to achieve a final concentration of 2% (v/v).
-
Reaction: Stir the mixture at room temperature. The reaction is typically very fast.
-
Monitoring: Begin monitoring by TLC or HPLC after 5 minutes. The reaction is often complete within 10-20 minutes.
-
Work-up & Purification: Follow steps 5 and 6 from Protocol 1. The acidic wash is crucial for quenching the DBU.
Data Summary: Comparison of Deprotection Conditions
The following table provides a comparative overview of different deprotection reagents and their typical performance. The "Selectivity" score is a qualitative measure of the ability to remove Fmoc without affecting the Bzo group.
| Reagent Cocktail | Concentration | Typical Time | Temperature | Selectivity | Key Considerations |
| Piperidine/DMF | 20% | 5-20 min | Room Temp | Low | Not recommended. High risk of Bzo cleavage. |
| Piperidine/DMF | 2-5% | 1-3 hours | Room Temp | Moderate | Good starting point for optimization. Requires careful monitoring. |
| DBU/DMF | 2% | 5-15 min | Room Temp | High | Very fast and efficient.[5] Requires prompt quenching. |
| DBU/Piperazine/NMP | 2% / 5% | < 10 min | Room Temp | Very High | Excellent for difficult sequences; piperazine acts as a superior DBF scavenger.[8] |
References
-
YouTube. (2022). Deprotecting Fmoc Group Mechanism | Organic Chemistry. Available at: [Link]
-
Personne, H., et al. (2023). Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Available at: [Link]
-
ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. American Chemical Society. Available at: [Link]
-
Chen, C.-C., et al. (2015). A mild removal of Fmoc group using sodium azide. ResearchGate. Available at: [Link]
-
Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. RSC Advances. Available at: [Link]
-
MDPI. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available at: [Link]
-
National Institutes of Health. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC. Available at: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Available at: [Link]
-
National Institutes of Health. (2021). A Facile Method to Quantify Synthetic Peptide Concentrations on Biomaterials. PMC. Available at: [Link]
-
National Institutes of Health. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Available at: [Link]
-
Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]
-
ResearchGate. Methods for Removing the Fmoc Group. Available at: [Link]
-
ACS Publications. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Available at: [Link]
- Google Patents. (2008). PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.
-
RSC Publishing. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. Available at: [Link]
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. researchgate.net [researchgate.net]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Mass Shift Analysis for Benzoyl-Lysine Peptides
Technical Support Center: Mass Shift Analysis for Benzoyl-Lysine Peptides
Welcome to the technical support center for the analysis of benzoyl-lysine peptides. This guide is designed for researchers, scientists, and drug development professionals who are utilizing benzoylation as a chemical derivatization strategy in their mass spectrometry-based proteomics workflows. Here, we will delve into the fundamental principles, provide detailed protocols, and address common challenges to ensure the success and integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions regarding the benzoylation of peptides for mass spectrometry analysis.
Q1: What is the primary purpose of benzoylating lysine residues in peptides?
Benzoylation is a chemical modification technique used to derivatize primary amines, specifically the ε-amine of lysine side chains and the N-terminus of peptides. This is typically done to improve analytical characteristics in liquid chromatography-mass spectrometry (LC-MS). The addition of the hydrophobic benzoyl group can enhance reversed-phase chromatographic retention, which is particularly useful for small, hydrophilic peptides that might otherwise elute in the void volume. Furthermore, it can improve ionization efficiency and provide a predictable mass shift for targeted analysis[1][2].
Q2: What is the precise mass shift I should expect after benzoylation?
The derivatization reaction involves the addition of a benzoyl group (C₆H₅CO-) and the loss of a hydrogen atom from the amine. This results in a net addition of a C₇H₄O moiety. It is critical to use the monoisotopic mass for high-resolution mass spectrometry analysis.
| Mass Type | Value (Da) | Calculation |
| Monoisotopic Mass Shift | +104.026215 | Mass(C₇H₄O) = (7 * 12.000000) + (4 * 1.007825) + (1 * 15.994915) |
| Average Mass Shift | +104.108 | Mass(C₇H₄O) = (7 * 12.011) + (4 * 1.008) + (1 * 15.999) |
Q3: What is the chemical reaction behind the benzoylation of lysine?
The reaction is a nucleophilic acyl substitution, often performed under Schotten-Baumann conditions[3][4][5]. The nucleophilic primary amine of the lysine side chain attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, such as sodium hydroxide or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion[6].
Q4: Which amino acid residues are reactive towards benzoyl chloride?
The primary targets are the ε-amino group of lysine and the α-amino group of the peptide's N-terminus. However, under certain conditions, other nucleophilic side chains can also react. Tyrosine (phenolic hydroxyl), serine, and threonine (aliphatic hydroxyls) can be acylated, though typically requiring stronger basic conditions than primary amines[2][7]. Cysteine's thiol group is also highly nucleophilic and can be readily modified. It is crucial to control reaction conditions to promote lysine-specific modification if desired.
Experimental Workflow & Mechanism
The overall process involves protein digestion, peptide benzoylation, sample cleanup, and subsequent LC-MS/MS analysis. Understanding the workflow and the underlying chemical mechanism is key to successful implementation and troubleshooting.
Benzoylation Reaction Mechanism
The diagram below illustrates the nucleophilic attack of the lysine's primary amine on benzoyl chloride, followed by the elimination of the chloride leaving group and deprotonation by a base to form the stable N-benzoyl lysine derivative.
General Experimental Workflow
This diagram outlines the major steps from protein sample to data analysis in a typical benzoylation workflow.
Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides solutions to common problems encountered during the mass shift analysis of benzoyl-lysine peptides.
Q: Why am I seeing incomplete or no benzoylation of my peptides?
A: This is one of the most common issues and can stem from several factors related to reaction conditions.
-
Cause 1: Incorrect pH. The nucleophilicity of the primary amine on lysine is pH-dependent. The amine must be deprotonated (-NH₂) to be nucleophilic, which is favored at a pH above its pKa (~10.5). However, at very high pH, the benzoyl chloride reagent can be rapidly hydrolyzed by hydroxide ions.
-
Solution: The reaction is typically performed under mildly basic conditions, with a pH between 8.5 and 10.0. This provides a sufficient concentration of deprotonated amines for reaction while minimizing reagent hydrolysis[8]. Use a robust buffering system (e.g., sodium borate) and verify the pH of your peptide solution before adding the reagent.
-
-
Cause 2: Reagent Degradation. Benzoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture[9].
-
Solution: Use a fresh bottle or an aliquot of benzoyl chloride that has been stored under inert gas (argon or nitrogen) in a desiccator. When preparing a working solution (e.g., in acetonitrile), do so immediately before use.
-
-
Cause 3: Insufficient Reagent Concentration. If the concentration of benzoyl chloride is too low, the reaction may not go to completion, especially with complex samples.
-
Solution: While a 10-fold molar excess is a common starting point, this may need to be optimized. For complex proteome digests, a higher excess may be required. However, be aware that a very large excess can increase non-specific labeling of other residues like tyrosine or serine[10]. Perform a concentration optimization experiment using a standard peptide.
-
Q: My LC-MS signal intensity is poor, or I've lost my sample entirely after labeling. What happened?
A: Peptide loss is a frequent problem in proteomics sample preparation, and the addition of a hydrophobic benzoyl group can exacerbate certain issues.[11][12]
-
Cause 1: Peptide Precipitation. The increased hydrophobicity of benzoylated peptides can lead to insolubility and precipitation, especially in highly aqueous solutions or upon organic solvent addition during cleanup steps.
-
Solution: After labeling, ensure the final sample is dissolved in a solution containing a sufficient concentration of organic solvent (e.g., 20-30% acetonitrile) with a small amount of acid (e.g., 0.1% formic acid) to aid solubility. Avoid complete drying of the sample if possible; if you must, ensure reconstitution is performed in an appropriate solvent with vigorous vortexing.
-
-
Cause 2: Adsorption to Surfaces. Hydrophobic peptides are prone to non-specific binding to plasticware and metal surfaces[12][13].
-
Solution: Use low-retention polypropylene tubes and pipette tips. When performing sample cleanup (e.g., C18 desalting), pre-condition the resin properly and ensure your elution solvent is strong enough to recover the more hydrophobic benzoylated peptides (e.g., 70-80% acetonitrile with 0.1% formic acid). Avoid contact with metal components where possible[13].
-
-
Cause 3: Inefficient Desalting/Cleanup. The salts and base from the labeling reaction must be removed as they can cause significant ion suppression in the mass spectrometer. Incomplete removal of these contaminants will lead to poor signal.
-
Solution: Ensure your C18 or other desalting protocol is robust. After loading the sample, perform a thorough wash step with an aqueous solvent (e.g., 0.1% formic acid in water) to remove salts before eluting the peptides with a high organic solvent.
-
Q: I am observing unexpected mass shifts or multiple modifications on a single peptide. Why?
A: This points to non-specific reactions or side reactions occurring during the labeling process.
-
Cause 1: Modification of other residues. As mentioned, tyrosine, serine, threonine, and cysteine can also be benzoylated, especially at higher pH or with a large excess of reagent. This will result in mass additions of +104 Da per site.
-
Solution: Carefully control the reaction pH to be within the optimal range for amine labeling (pH 8.5-9.5). Perform a titration of the benzoyl chloride concentration to find the lowest amount that provides complete lysine labeling without significant off-target modification. In your database search, include benzoylation of Y, S, T, and C as potential variable modifications to identify these events[14].
-
-
Cause 2: Di-benzoylation of Lysine. In rare cases, if the reaction is overly aggressive, a second benzoyl group can add to the newly formed amide nitrogen. This is generally unfavorable but can occur.
-
Solution: Reduce the concentration of benzoyl chloride and/or the reaction time. This side reaction is less common than modification of other amino acid residues.
-
-
Cause 3: Incomplete Tryptic Digestion. If trypsin digestion is inefficient, you will have peptides with missed cleavages. Since trypsin cleaves C-terminal to lysine (and arginine), an internal lysine that should have been a cleavage site will be available for benzoylation, complicating the resulting spectrum.
-
Solution: Optimize your digestion protocol before proceeding to labeling. Ensure proper denaturation, reduction, and alkylation steps are performed. Check digestion efficiency by running a small aliquot on a gel or an LC-MS analysis before committing the bulk sample to labeling[15].
-
Protocols
Protocol 1: Benzoylation of Tryptic Peptides
This protocol provides a starting point for the benzoylation of peptides. Note: Optimization is highly recommended for your specific sample type and concentration.
-
Sample Preparation:
-
Start with 10-50 µg of lyophilized tryptic peptides.
-
Reconstitute the peptides in 50 µL of 100 mM sodium borate buffer, pH 9.0. Ensure the peptides are fully dissolved.
-
-
Reagent Preparation (Prepare Fresh):
-
Prepare a 10% (v/v) solution of benzoyl chloride in anhydrous acetonitrile (ACN). For example, add 10 µL of benzoyl chloride to 90 µL of ACN.
-
-
Labeling Reaction:
-
Add 2 µL of the 10% benzoyl chloride solution to the peptide solution. This represents a significant molar excess to drive the reaction.
-
Vortex immediately for 5-10 seconds.
-
Incubate at room temperature for 20 minutes with occasional vortexing.
-
-
Quenching the Reaction:
-
To quench any remaining benzoyl chloride, add 5 µL of 1 M glycine or 5% hydroxylamine solution.
-
Vortex and incubate for an additional 10 minutes at room temperature.
-
-
Acidification:
-
Acidify the sample to pH < 3 by adding 5-10 µL of 10% formic acid (FA) or trifluoroacetic acid (TFA). Verify the pH with pH paper. This step is critical to stop the reaction and prepare the sample for C18 cleanup.
-
-
Sample Cleanup:
-
Desalt the sample using a C18 StageTip, ZipTip, or equivalent solid-phase extraction method to remove buffer salts and reaction byproducts.
-
Wash thoroughly with 0.1% FA in water.
-
Elute the benzoylated peptides with a solution of 70% ACN, 0.1% FA.
-
Dry the eluted sample in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent for your LC system (e.g., 2% ACN, 0.1% FA).
-
In your mass spectrometer settings, ensure your precursor mass window is appropriate.
-
For data analysis, configure your search software to include a variable modification of +104.026215 Da on lysine (K) and the peptide N-terminus. It is also advisable to include it as a potential modification on Y, S, and T to assess specificity.
-
References
- Vertex AI Search. (2025, June 20). Why do my peptides vanish when I prepare samples for LC-MS?
- Technology Networks. (2026, February 4). Proteomics Sample Preparation for Mass Spectrometry.
- Garcia, B. A., et al. (n.d.). Discovery of lysine post-translational modifications through mass spectrometric detection.
- GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions.
- Lame, M. (2019, September 6). Key challenges in sample preparation for peptide bioanalysis: a podcast with Mary Lame. Bioanalysis Zone.
- Kurz, J. (1938). Acylation of amino acids. U.S. Patent No. US4126628A.
- Creasy, D. M., & Cottrell, J. S. (n.d.). Mass Spectrometry for Post-Translational Modifications. In Neuroproteomics. NCBI.
- OSTR CCR Cancer. (2019, December 9). Analysis of Post-Translational Modifications by Mass Spectrometry [Video]. YouTube.
- Song, P., et al. (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. ResearchGate.
- Wikipedia. (n.d.). Schotten–Baumann reaction.
- Meston, D. (2022, November 1). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America.
- Doll, S., & Burlingame, A. L. (2014). Mass spectrometry-based detection and assignment of protein posttranslational modifications. ACS chemical biology, 10(1), 63-71.
- Nandhini, K. P., et al. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2848-2870.
- Sayers, J. R., et al. (2022). Mass Spectrometry-Based Disulfide Mapping of Lysyl Oxidase-like 2. International Journal of Molecular Sciences, 23(11), 5937.
- Allen Institute. (n.d.). The product formed in the reaction of glycine with benzoyl chloride + aq. NaOH is.
- Johnson, C. H., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
- Henninot, A., Collins, J. C., & Nuss, J. M. (2018). The Current State of Peptide Drug Discovery: Back to the Future?. Journal of Medicinal Chemistry, 61(4), 1382-1414.
- Wang, Y. J., et al. (n.d.). Study of the reaction of glycine and benzoyl chloride under inverse phase transfer catalysis. ResearchGate.
- SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
- Stevens, S. M., et al. (2013). Limitations of mass spectrometry-based peptidomic approaches.
- Brainly. (2020, November 20). Draw the complete mechanism for the reaction between benzoyl chloride and glycine.
- Creative Proteomics. (n.d.). How to Detect Post-Translational Modifications (PTMs) Sites?.
- Hansen, B. K., et al. (n.d.). Neutral loss of lysine carbamylated peptides. ResearchGate.
- ChemicalBook. (2023, May 8). Benzoyl chloride: Application, synthesis and toxicity.
- L.S.College, Muzaffarpur. (2020, August 1). Schotten–Baumann reaction.
- Gergely, J., et al. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1278-1287.
- BYJU'S. (2019, November 17). Schotten Baumann Reaction.
- Masood, D. (2023, February 1). Schotten-Baumann Reaction II Mechanism II PDF Concise Notes Link in description [Video]. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. byjus.com [byjus.com]
- 7. youtube.com [youtube.com]
- 8. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]
- 9. Benzoyl chloride: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bioanalysis-zone.com [bioanalysis-zone.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. technologynetworks.com [technologynetworks.com]
Reference Data & Comparative Studies
mass spectrometry validation of lysine benzoylation (+104 Da)
mass spectrometry validation of lysine benzoylation (+104 Da)
Deep Dive: Mass Spectrometry Validation of Lysine Benzoylation (+104 Da)
Executive Summary
Lysine benzoylation (Kbz) is a recently identified, metabolically regulated post-translational modification (PTM) linking cellular metabolism to epigenetic regulation.[1] First fully characterized on histones by Huang et al. (2018), Kbz involves the addition of a benzoyl group (+104.0262 Da) to the
Validating Kbz presents unique challenges due to its steric bulk and hydrophobicity, which distinguish it from smaller acylations like acetylation (+42 Da) or crotonylation (+68 Da). This guide provides a rigorous, comparative technical framework for researchers to validate Kbz using high-resolution mass spectrometry (HRMS), comparing enrichment strategies and detailing the specific fragmentation physics required for confident identification.
Part 1: The Physics of Kbz (+104.0262 Da)
To validate Kbz, one must first understand its specific mass spectrometric signature.[2] Unlike acetylation, which is often validated solely by mass shift, Kbz requires the detection of specific diagnostic ions due to the stability of the benzoyl group.
The Mass Shift
The benzoyl group (C
-
Monoisotopic Mass Shift: +104.0262 Da
-
Elemental Composition Added: C
H O -
Chemical Basis: Reaction between Lysine (-NH
) and Benzoyl-CoA.[2]
Diagnostic Ions (The "Fingerprint")
Confident site localization requires the detection of diagnostic marker ions in the low-mass region of the MS/MS spectrum.
| Ion Type | m/z (Monoisotopic) | Origin | Utility |
| Benzoyl Cation | 105.0335 | C | Primary Marker. Highly stable aromatic cation; often the base peak in HCD spectra. |
| Diagnostic Immonium | 188.1076 | Lys Immonium + Benzoyl - NH | Specific Marker. Formed by cyclization of the modified lysine immonium ion. |
| Modified Immonium | 205.1341 | Lys Immonium + Benzoyl | Precursor to the 188.11 ion; less intense but confirmatory. |
Critical Insight: The m/z 105.03 ion is the "smoking gun" for benzoylation. If your MS/MS spectrum shows a +104 Da shift on a peptide but lacks the 105.03 peak (under HCD fragmentation), the identification is suspect.
Part 2: Comparative Analysis of Enrichment Strategies
Due to the low stoichiometry of Kbz compared to acetylation, enrichment is mandatory for proteome-wide analysis. Below is a comparison of the primary enrichment methodologies.
Table 1: Enrichment Strategy Comparison
| Feature | Pan-Anti-Kbz Antibody (Recommended) | Chemical Probes (Alkynyl-Analogs) | Label-Free / Direct Analysis |
| Principle | Affinity purification using antibodies raised against benzoyl-lysine. | Metabolic incorporation of "Clickable" benzoyl analogs (e.g., alkynyl-benzoate). | Direct LC-MS/MS of digested lysate. |
| Sensitivity | High. Can detect low-abundance histone and non-histone sites. | Medium. Depends on metabolic incorporation rates. | Low. Only detects hyper-abundant sites (e.g., Histones under SB stimulation). |
| Specificity | High. Modern polyclonal antibodies (e.g., PTM Biolabs) show <1% cross-reactivity with Kac/Kcr. | Very High. Bioorthogonal chemistry is extremely specific. | Low. High background noise. |
| Physiological Relevance | Native. Detects endogenous modification. | Artificial. Introduces a structural analog; may alter enzyme kinetics. | Native. |
| Workflow Complexity | Medium (IP + Wash + Elution). | High (Labeling + Click Chemistry + Streptavidin). | Low. |
| Cost | $ |
Verdict: For biological validation, Antibody Enrichment is the gold standard. Chemical probes are powerful for validating "writer" enzymes but introduce structural artifacts that may affect substrate recognition.
Part 3: MS Acquisition & Fragmentation Regimes
The choice of fragmentation method is critical. Standard Collision Induced Dissociation (CID) in an ion trap often has a "1/3 rule" low-mass cutoff, which filters out the critical m/z 105.03 diagnostic ion.
HCD vs. CID vs. ETD
-
HCD (Higher-energy Collisional Dissociation): REQUIRED.
-
Why: HCD is a beam-type fragmentation that allows detection of low-mass ions. It efficiently generates the m/z 105.03 benzoyl cation and the m/z 188.11 diagnostic ion.
-
Recommendation: Use Stepped Collision Energy (SCE) (e.g., 27%, 30%, 33%). High energy is needed to liberate the stable benzoyl group (for the 105 marker), while lower energy preserves the peptide backbone for sequencing.
-
-
CID (Trap-type): Not Recommended.
-
Why: The low-mass cutoff often excludes the m/z 105 region.
-
-
ETD (Electron Transfer Dissociation): Secondary.
-
Why: Good for preserving labile PTMs (like phosphorylation), but Kbz is a stable amide bond. ETD is unnecessary unless analyzing very large peptides or co-occurring labile modifications.
-
Part 4: Step-by-Step Validation Protocol
This protocol assumes the use of a Pan-Anti-Kbz antibody and HCD fragmentation.
Step 1: Sample Preparation & "Writer" Stimulation
-
Control: Untreated cells.
-
Stimulated: Cells treated with Sodium Benzoate (SB) (e.g., 5-10 mM for 12-24h). SB is the metabolic precursor for Benzoyl-CoA.[2]
-
Lysis: Use buffer containing deacetylase inhibitors (e.g., Trichostatin A) and Nicotinamide (to inhibit SIRT2, the primary "eraser" of Kbz).
Step 2: Affinity Enrichment
-
Digest protein lysate with Trypsin (1:50 ratio).
-
Incubate peptides with Pan-Anti-Kbz antibody conjugated beads at 4°C overnight.
-
Stringent Wash: Wash 3x with NETN buffer and 2x with ddH2O to remove non-specific binders.
-
Elution: Elute with 0.1% TFA.
Step 3: LC-MS/MS Acquisition
-
Instrument: Orbitrap-type (Exploris/Lumos) preferred for high resolution.
-
Mode: Data Dependent Acquisition (DDA).
-
Fragmentation: HCD with Stepped NCE (27, 30, 33).
-
Resolution: MS1 (60k-120k), MS2 (15k-30k).
Step 4: Data Analysis (Self-Validation)
-
Search Engine: Set variable modification: Benzoyl (K) +104.0262 Da .
-
Filter 1: FDR < 1%.
-
Filter 2 (The "Fingerprint"): Require presence of m/z 105.0335 in MS2 spectra for all Kbz candidates.
-
Filter 3 (Localization): PTM localization probability > 0.75 (Class I sites).
Part 5: Visualization of the Validation Workflow
The following diagram illustrates the logical flow for validating a novel Kbz site, distinguishing it from false positives.
Caption: Logical decision tree for the mass spectrometric validation of Lysine Benzoylation, emphasizing the necessity of diagnostic ions and orthogonal experimental checks.
Part 6: Self-Validating Systems (E-E-A-T)
To ensure the highest scientific integrity, your experimental design must include controls that "self-validate" the results.
-
The "Isotope" Test (D5-Labeling):
-
Method: Treat cells with D5-Sodium Benzoate (deuterated).
-
Result: True Kbz peptides will show a mass shift of +109.05 Da (instead of +104.02) and a diagnostic ion at m/z 110.06 (D5-Benzoyl cation). This proves the benzoyl group originated from the exogenous benzoate.
-
-
The "Eraser" Test (SIRT2 Sensitivity):
-
Method: Incubate the enriched peptides or histones with recombinant SIRT2 (NAD+-dependent deacetylase).
-
Result: SIRT2 is the primary de-benzoylase. A significant reduction in the Kbz signal confirms the modification is biologically regulated and reversible, not a chemical artifact.
-
-
The "Synthetic" Gold Standard:
-
Method: Synthesize the peptide with the putative Kbz modification.[2]
-
Result: The synthetic peptide must elute at the exact same retention time and produce a mirror-image MS/MS spectrum (including the 105/188 diagnostic ions) as the endogenous peptide.
-
References
-
Huang, H., et al. (2018).[1][2][3][4][5][6] Lysine benzoylation is a histone mark regulated by SIRT2.[2][5] Nature Communications.[2] [Link]
-
Tan, M., et al. (2011). Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell. [Link]
-
Trefely, S., et al. (2020). Acyl-CoA metabolism and partitioning in the nucleocytosolic and mitochondrial compartments. Molecular Cell. [Link]
-
Muroski, J. M., et al. (2020). Leveraging immonium ions for identifying and targeting acyl-lysine modifications in proteomic datasets. bioRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Chemical Biology of Reversible Lysine Post-Translational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
Comparative Guide: Antibody Specificity & Affinity for Benzoyllysine (Kbz) vs. Acetyllysine (Kac)
Comparative Guide: Antibody Specificity & Affinity for Benzoyllysine (Kbz) vs. Acetyllysine (Kac)
Executive Summary: The Structural & Functional Divergence
In the landscape of post-translational modifications (PTMs), Acetyllysine (Kac) is the canonical, small aliphatic mark, while Benzoyllysine (Kbz) is a recently identified (Huang et al., 2018), bulky aromatic modification.
For researchers and drug developers, the critical distinction lies in steric exclusion . Unlike the subtle difference between Acetyl (2 carbons) and Propionyl (3 carbons), the Benzoyl group introduces a massive phenol ring. This creates a binary specificity profile:
-
Anti-Kac Antibodies: Generally fail to bind Kbz due to steric clash within the binding pocket.
-
Anti-Kbz Antibodies: Engineered to require "hydrophobic encapsulation" of the benzene ring, resulting in negligible cross-reactivity with Kac.
This guide analyzes the affinity profiles, structural determinants, and validation protocols for these two distinct lysine acylations.
Structural Determinants of Affinity
The differential affinity of antibodies for Kbz versus Kac is dictated by the physical chemistry of the antigen-binding site (paratope).
| Feature | Acetyllysine (Kac) | Benzoyllysine (Kbz) | Implication for Antibody Binding |
| Chemical Structure | Kbz is significantly larger (Aromatic vs Aliphatic).[1] | ||
| Steric Volume | Low (~45 ų) | High (~100 ų) | Steric Clash: Kac pockets cannot accommodate Kbz. |
| Hydrophobicity | Moderate | High (Aromatic Ring) | Pi-Stacking: Kbz antibodies often utilize aromatic residues (Trp/Tyr) for capture. |
| Electronic Nature | Polar Carbonyl | Distinct electronic signatures prevent "accidental" cross-reactivity. |
Diagram 1: Antibody Recognition Logic (Steric vs. Specificity)
Caption: Logical flow of antibody-antigen interaction showing why cross-reactivity is naturally minimized between Kac and Kbz due to steric volume differences.
Comparative Performance Analysis
Based on seminal characterization studies (Huang et al., Nature Communications 2018) and subsequent validation of histone benzoylation readers (YEATS domains), the following performance metrics define the current antibody landscape.
Specificity Matrix (Cross-Reactivity)
| Antibody Type | Target Antigen (Kbz) | Target Antigen (Kac) | Target Antigen (Kcr/Kbu)* |
| Pan-Anti-Kac | < 1% Binding (Steric Exclusion) | 100% Binding (High Affinity) | Variable (Often cross-reacts with Propionyl) |
| Pan-Anti-Kbz | 100% Binding (High Affinity) | < 1% Binding (No Cross-reactivity) | < 5% Binding (Distinct from Crotonyl) |
*Kcr = Crotonyllysine; Kbu = Butyryllysine
Affinity Constants ( )
While specific antibody
-
Kac Affinity: Typically 1–50 µM for reader domains (Bromodomains); Antibodies are engineered for 0.1–10 nM .
-
Kbz Affinity: YEATS2 domains bind Kbz with higher affinity than Kac (approx.[1] 2-fold preference) due to
- stacking interactions.
Experimental Validation Protocol: Peptide Competition Assay
Workflow Logic
-
Primary Signal: Antibody binds the target protein.
-
Competition (Block): Pre-incubating the antibody with the modified peptide should abolish the signal.
-
Specificity Check: Pre-incubating with the unmodified or differently modified (e.g., Kac peptide for an Anti-Kbz Ab) should NOT affect the signal.
Diagram 2: Validation Workflow
Caption: Step-by-step peptide competition workflow. A valid Anti-Kbz antibody must lose signal only in Tube B, not Tube C.
Detailed Protocol Steps
-
Antigen Preparation: Extract histones or use recombinant proteins treated with Sodium Benzoate (to induce Kbz).[2]
-
Blocking: Block PVDF membrane with 5% BSA (avoid non-fat milk if using phospho-antibodies, but fine for acyl-lysine).
-
Antibody Pre-incubation (Crucial Step):
-
Incubate the primary antibody with a 5-10 fold molar excess of the specific peptide (Kbz) or control peptides (Kac, Unmodified) for 1 hour at room temperature before adding to the membrane.
-
-
Incubation: Apply the antibody-peptide mix to the membrane overnight at 4°C.
-
Detection: Use HRP-conjugated secondary antibodies and ECL.
-
Interpretation:
-
True Positive: Signal disappears only with Kbz peptide blocking.
-
False Positive: Signal disappears with unmodified peptide (non-specific binding).
-
Cross-Reactive: Signal disappears with Kac peptide (poor specificity).
-
References
-
Huang, H., et al. (2018). "Lysine benzoylation is a histone mark regulated by SIRT2." Nature Communications, 9:3374.[3]
-
Li, W., et al. (2020). "Histone benzoylation serves as an epigenetic mark for DPF and YEATS family proteins." Nucleic Acids Research, 49(1).
-
Cell Signaling Technology. "Acetylated-Lysine (Ac-K-103) Mouse Monoclonal Antibody #9681." Product Specification & Validation Data.
-
Abcam. "Anti-acetyl Lysine antibody [1C6] (ab22550)." Product Datasheet.
-
Simithy, J., et al. (2017). "Characterization of histone acylations links chromatin modifications with metabolism." Nature Communications, 8:1141.
Sources
Comparative Stability Guide: Benzoyl (Kbzb) vs. Crotonyl (Kcr) Lysine Modifications
Comparative Stability Guide: Benzoyl (Kbzb) vs. Crotonyl (Kcr) Lysine Modifications
Executive Summary: The Stability Paradox
In the landscape of non-canonical lysine acylations, Benzoyl lysine (Kbzb) and Crotonyl lysine (Kcr) represent two distinct classes of hydrophobic modifications that challenge the traditional "acetyl-centric" view of chromatin biology.
-
The Bottom Line: While both modifications are chemically stable amides under physiological conditions, they exhibit drastically different enzymatic stability profiles .
-
Kbzb acts as a "SIRT2-specific substrate." It is highly resistant to Class I/II HDACs due to steric bulk but is efficiently erased by SIRT2, which possesses a unique hydrophobic pocket accommodating the aromatic ring.
-
Kcr is a "Broad-spectrum substrate." It is recognized and erased by a wide range of deacetylases, including Class I HDACs (HDAC1/3) and multiple Sirtuins (SIRT1/2/3), making it a highly dynamic transcriptional mark.
-
This guide dissects the structural basis of this stability, provides kinetic data, and details self-validating protocols for measuring these modifications in your lab.
Structural & Chemical Basis[1][2][3][4]
To understand stability, we must first look at the acyl group chemistry. The primary differentiator is steric geometry and electronic character .
| Feature | Benzoyl Lysine (Kbzb) | Crotonyl Lysine (Kcr) |
| Chemical Structure | Aromatic Phenyl Ring | |
| Geometry | Bulky, Planar (Aromatic) | Planar, Rigid (Conjugated) |
| Steric Footprint | Large ( | Medium ( |
| Hydrophobicity | High (LogP > Acetyl) | Moderate-High |
| Electronic Effect | Conjugated | |
| Key Precursor | Benzoyl-CoA (from Sodium Benzoate) | Crotonyl-CoA (from Fatty Acid Oxidation) |
Chemical Stability Note: Both modifications form stable amide bonds. Spontaneous hydrolysis at physiological pH (7.4) is negligible for both. The "instability" observed in biological systems is almost exclusively enzymatic.
Enzymatic Stability Profile
This section details the susceptibility of Kbzb and Kcr to "Eraser" enzymes. This is critical for designing inhibitor screens or interpreting cellular half-lives.
3.1 The SIRT2 "Benzoyl Trap"
SIRT2 is the only known efficient eraser of Kbzb. Crystal structures reveal that SIRT2 possesses a large, hydrophobic pocket that allows the bulky phenyl ring of Kbzb to enter and bind with high affinity.
-
Mechanism: The aromatic ring of Kbzb engages in extensive hydrophobic interactions within the SIRT2 active site, lowering the
(binding constant) significantly compared to acetyl-lysine. -
Data Insight: While SIRT2 binds Kbzb tightly, the catalytic turnover (
) is slower than for acetylation. However, because HDACs cannot remove it, Kbzb accumulation is a specific biomarker for SIRT2 inhibition.
3.2 The HDAC "Crotonyl Flexibility"
Class I HDACs (specifically HDAC1 and HDAC3) are the primary erasers of Kcr. The active sites of these zinc-dependent enzymes are narrow but can accommodate the planar crotonyl chain.
-
Contrast: These same HDACs are inactive against Kbzb because the active site tunnel is too narrow to admit the phenyl ring.
3.3 Comparative Eraser Matrix
| Enzyme Family | Specific Enzyme | Activity on Kbzb | Activity on Kcr | Mechanistic Note |
| Class I HDACs | HDAC1, HDAC3 | None / Negligible | High | Steric exclusion of Benzoyl ring. |
| Class IIa HDACs | HDAC4, HDAC5 | Negligible | Low/Variable | Weak catalytic activity generally. |
| Sirtuins | SIRT1 | Low | Moderate | Lacks the deep hydrophobic pocket of SIRT2. |
| SIRT2 | High (Specific) | Moderate | The primary eraser for Kbzb. | |
| SIRT3 | Low | Moderate | Mitochondrial localization; prefers Acetyl/Crotonyl. |
Visualization: Metabolic & Signaling Pathways
The following diagram illustrates the divergent pathways for synthesis (Writers) and degradation (Erasers) of these marks.
Figure 1: Metabolic origins and enzymatic fate of Benzoyl vs. Crotonyl lysine. Note the exclusive dependence of Kbzb on SIRT2 for removal.
Experimental Protocols
To validate these stability profiles in your own research, use the following self-validating workflows.
Protocol A: In Vitro Fluorogenic Deacylation Assay
Purpose: To determine kinetic constants (
-
Substrate Preparation:
-
Synthesize or purchase AMC (7-amino-4-methylcoumarin) conjugated peptides.
-
Sequence: Ac-Arg-His-Lys(Acyl )-Lys-AMC (based on p53 or Histone H3 sequences).
-
Control: Acetyl-Lysine-AMC.[1]
-
-
Reaction Mix:
-
Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
Critical Additive: For Sirtuins, add 500 μM NAD+. For HDACs, add 10 μM ZnCl2 (do NOT add NAD+).
-
-
Workflow:
-
Aliquot enzyme (e.g., recombinant SIRT2, 50 nM final) into black 96-well plates.
-
Add substrate (titrate 0–200 μM) to initiate reaction.
-
Incubate at 37°C for 30 min.
-
Developer Step: Add Trypsin/Nicotinamide stop solution. (Trypsin cleaves the deacetylated Lys-AMC bond, releasing fluorescent AMC).
-
-
Readout:
-
Measure Fluorescence: Ex 360 nm / Em 460 nm.
-
-
Validation Check:
-
Positive Control: Acetyl-AMC + SIRT1/HDAC1 (Must show high signal).
-
Negative Control: Enzyme + Inhibitor (e.g., AGK2 for SIRT2, Vorinostat for HDACs). Signal must be baseline.
-
Protocol B: Differential Western Blotting (Cellular Stability)
Purpose: To visualize the accumulation of Kbzb vs. Kcr in response to specific inhibitors.
-
Cell Treatment:
-
Treat cells (e.g., HEK293T) with:
-
Condition A: Sodium Benzoate (5 mM) -> Boosts Kbzb.
-
Condition B: Crotonate (5 mM) -> Boosts Kcr.
-
Condition C: AGK2 (SIRT2 inhibitor, 10 μM).
-
Condition D: Vorinostat/SAHA (Pan-HDAC inhibitor, 5 μM).
-
-
-
Lysis:
-
Lyse in RIPA buffer containing protease inhibitors.
-
Critical: Do NOT add standard deacetylase inhibitors (TSA/Butyrate) blindly if you are studying enzymatic activity. However, to preserve the marks during lysis, add 10 mM Nicotinamide (blocks Sirtuins) and 1 μM TSA (blocks HDACs).
-
-
Blotting:
-
Primary Ab 1: Anti-Benzoyl-Lysine (Pan).[2]
-
Primary Ab 2: Anti-Crotonyl-Lysine (Pan).
-
-
Expected Outcome (Self-Validation):
-
AGK2 Treatment: Should cause a massive global increase in Kbzb but only a mild change in Kcr.
-
Vorinostat Treatment: Should cause a massive increase in Kcr (and Acetyl) but NO change in Kbzb.
-
If Vorinostat increases Kbzb, your antibody is cross-reacting with Acetyl-Lysine.
-
References
-
Huang, H., et al. (2018). "Lysine benzoylation is a histone mark regulated by SIRT2." Nature Communications, 9, 3374.[2] Link
- Key Finding: Identifies SIRT2 as the primary eraser of Kbzb and demonstrates the structural basis (hydrophobic pocket) for this specificity.
-
Tan, M., et al. (2011). "Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification." Cell, 146(6), 1016-1028. Link
- Key Finding: The foundational paper discovering Crotonylation and its link to active gene transcription.
-
Madsen, A. S., & Olsen, C. A. (2012). "Substrates for efficient fluorometric screening of histone deacetylase K(epsilon)-acetyl-lysine and K(epsilon)-trifluoroacetyl-lysine deacetylase activity." Journal of Medicinal Chemistry, 55(11), 5582-5590. Link
- Key Finding: Describes the methodology for fluorogenic assays used to measure deacyl
-
Feldman, J. L., et al. (2013). "Kinetic and structural basis for acyl-group selectivity and NAD+ dependence in sirtuin-catalyzed deacylation." Biochemistry, 52(18), 3051-3062. Link
- Key Finding: Detailed kinetic analysis of Sirtuin specificity for long-chain and hydrophobic acyl groups.
-
Wei, W., et al. (2017). "Class I histone deacetylases are major histone decrotonylases: evidence for critical and broad function of histone crotonylation in transcription." Molecular Cell, 66(2), 193-207. Link
- Key Finding: Establishes Class I HDACs as the primary erasers of crotonylation, contrasting with the SIRT2-dependence of benzoyl
Sources
Technical Guide: Verifying Histone Benzoylation (Kbz) Sites with Synthetic Peptides
Technical Guide: Verifying Histone Benzoylation (Kbz) Sites with Synthetic Peptides
Executive Summary
Histone lysine benzoylation (Kbz) is a recently identified post-translational modification (PTM) linking cellular metabolism (via benzoyl-CoA) to gene regulation. Unlike acetylation or methylation, Kbz introduces a bulky, aromatic benzoyl group (+104.026 Da) to the lysine
The Critical Challenge: Standard validation methods fail due to high structural cross-reactivity. Pan-acylation antibodies frequently cross-react with propionylation (Kpr) or butyrylation (Kbu), and label-free mass spectrometry (MS) often misidentifies Kbz due to retention time shifts caused by the hydrophobic aromatic ring.
The Solution: Synthetic benzoylated peptides are the mandatory "gold standard" for verification. This guide compares the performance of Synthetic Peptide Validation against antibody-only and label-free MS workflows, demonstrating why synthetic standards are the only self-validating system for Kbz confirmation.
Part 1: The Specificity Crisis in Kbz Detection
Before detailing the solution, we must quantify the failure rate of alternative methods.
The Alternatives vs. The Product (Synthetic Peptides)
| Feature | Method A: Synthetic Peptide Standards (The Product) | Method B: Antibody-Only (Western/Dot Blot) | Method C: Label-Free Mass Spectrometry |
| Specificity | Absolute. Sequence and mass-specific. | Low. High cross-reactivity with Kpr, Kbu, and Kac. | Medium. Vulnerable to False Discovery Rate (FDR) errors. |
| Quantification | Absolute. Uses Heavy Isotope Spiking (AQUA). | Relative/Qualitative. Non-linear signal intensity. | Relative. Ionization efficiency varies by peptide. |
| Validation Mechanism | Co-elution & Fragmentation Matching. | Blocking Peptide (Competition Assay). | Database Search Score (Probability-based). |
| Differentiation | Distinguishes isomers perfectly via Retention Time (RT). | Cannot distinguish K-Benzoyl from similar hydrophobic acylations. | Struggles with isobaric modifications without standards. |
Part 2: Experimental Validation Workflows
Workflow 1: The Peptide Competition Assay (Antibody Validation)
Objective: To prove that an anti-Kbz antibody signal is specific to the benzoyl moiety and not a result of non-specific binding to the histone tail.
The Logic: If the antibody is specific, pre-incubating it with a synthetic Kbz peptide should "sponge" the antibody, eliminating the signal on the blot. Pre-incubation with a non-benzoylated (unmodified) peptide should have no effect.
Protocol: Self-Validating Dot Blot
-
Array Preparation: Spot 100 ng of three synthetic peptides onto a nitrocellulose membrane:
-
Peptide A: Target sequence with Kbz (e.g., H3K9bz).
-
Peptide B: Target sequence Unmodified (H3K9un).
-
Peptide C: Target sequence with Propionylation (H3K9pr) - Critical Negative Control.
-
-
Antibody Pre-incubation (The Variable):
-
Aliquot 1: Anti-Kbz antibody + 5-fold molar excess of Synthetic Kbz Peptide .
-
Aliquot 2: Anti-Kbz antibody + 5-fold molar excess of Scrambled/Unmodified Peptide .
-
Aliquot 3: Anti-Kbz antibody (PBS control).
-
-
Detection: Probe triplicate membrane strips with the three aliquots.
Success Criteria:
-
Aliquot 1 must show >95% signal reduction compared to Aliquot 3.
-
Aliquot 2 must show identical signal to Aliquot 3.
-
If Aliquot 1 fails to deplete the signal, the antibody is non-specific.
Workflow 2: LC-MS/MS with Heavy Peptide Spiking (The Gold Standard)
Objective: To definitively identify Kbz sites by matching the physicochemical properties of the endogenous peptide with a synthetic heavy isotope-labeled standard.
The Logic: Mass spectrometry measures Mass-to-Charge (m/z).[1] However, m/z alone is insufficient. By spiking a "Heavy" synthetic peptide (containing
Protocol: Parallel Reaction Monitoring (PRM)
-
Sample Prep: Extract histones from cells treated with Sodium Benzoate (the Kbz precursor).
-
Derivatization (Crucial Step): Perform chemical propionylation of unmodified lysines before trypsin digestion.
-
Why? Trypsin cleaves at Lys/Arg. Benzoylation blocks cleavage. Unmodified lysines must be blocked (propionylated) to generate consistent, hydrophobic peptides suitable for LC-MS.[2]
-
-
Spike-In: Add 50 fmol of Synthetic Heavy H3K9bz peptide to the digest.
-
LC-MS/MS Acquisition: Run a targeted PRM method monitoring the specific precursor masses (Light vs. Heavy).
Data Interpretation:
-
Mass Shift: The Benzoyl group adds exactly +104.0262 Da .
-
Co-elution: The Light (Endogenous) and Heavy (Synthetic) peaks must align within ±0.1 minutes .
-
Dot Product (spectral contrast angle): The ratio of fragment ions (y-ions/b-ions) between Light and Heavy must show a correlation >0.9.
Part 3: Visualizing the Logic
The following diagrams illustrate the decision-making process and the MS validation logic.
Diagram 1: The Validation Hierarchy
This flow demonstrates why synthetic peptides are the central node in confirming Kbz.
Caption: Central role of synthetic peptides in mitigating risks associated with antibody cross-reactivity and MS misidentification.
Diagram 2: The MS "Mirror Image" Logic
This diagram visualizes the co-elution requirement for mass spectrometry validation.
Caption: MS validation requires precise alignment of Retention Time and Fragmentation patterns between endogenous and synthetic peptides.
Part 4: Technical Nuances & Troubleshooting
The "Hydrophobicity Trap"
Benzoylation adds an aromatic ring, significantly increasing the peptide's hydrophobicity compared to acetylation or propionylation.
-
Impact: In Reverse Phase Chromatography (C18 columns), Kbz peptides elute later than their acetylated counterparts.
-
Synthetic Verification: Without a synthetic standard to mark the exact retention time, a late-eluting peak might be mistaken for a different hydrophobic peptide or a contaminant.
Differentiating Kbz from Propionylation
-
Propionylation (Kpr): +56.026 Da
-
Benzoylation (Kbz): +104.026 Da
-
The Risk: While the mass difference is clear, low-resolution MS can confuse combinations of modifications (e.g., 2x Propionylation vs 1x Benzoylation + oxidation).
-
The Fix: Synthetic peptides allow you to generate a "library of spectra" for every possible modification state, ensuring the software doesn't misassign the mass shift.
References
-
Huang, H., et al. (2018). Lysine benzoylation is a histone mark regulated by SIRT2.[3][4][5] Nature Communications, 9(1), 3374.[3][4][5][6] [Link]
- Significance: The seminal paper establishing Kbz, detailing the mass shift (+104 Da) and the use of synthetic peptides for co-elution analysis.
-
Tan, M., et al. (2011). Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell, 146(6), 1016-1028. [Link]
- Significance: Establishes the foundational protocols for validating novel acyl
-
Sidoli, S., et al. (2016). Middle-down proteomics reveals dense co-occurrence of lysine modifications on histone H3. Proteomics, 16(15-16), 2215-2220. [Link]
- Significance: Provides the technical basis for chemical propionylation derivatiz
-
Zhao, Y., & Garcia, B. A. (2015). Comprehensive catalog of currently documented histone modifications. Cold Spring Harbor Perspectives in Biology, 7(9), a025064. [Link]
- Significance: Reference for mass shifts and structural comparisons of histone PTMs.
Sources
- 1. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pitfalls in histone propionylation during bottom‐up mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Lysine benzoylation is a histone mark regulated by SIRT2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
